Tirasemtiv

Descripción general

Descripción

Tirasemtiv, también conocido como CK-2017357, es un activador de molécula pequeña del complejo de troponina del músculo esquelético rápido. Se desarrolla principalmente para el tratamiento de enfermedades asociadas con debilidad o fatiga del músculo esquelético, como la Esclerosis Lateral Amiotrófica (ELA). This compound sensibiliza el sarcómero al calcio, aumentando así la fuerza de la contracción muscular .

Aplicaciones Científicas De Investigación

Amyotrophic Lateral Sclerosis (ALS)

Phase II and III Trials:

- The BENEFIT-ALS trial, a Phase IIb study, involved 605 participants and aimed to assess Tirasemtiv's safety and efficacy. Although the drug was found safe, it did not meet its primary endpoint concerning the ALS Functional Rating Scale. However, it showed a statistically significant reduction in the decline of Slow Vital Capacity (SVC), suggesting potential benefits in respiratory function .

- The subsequent VITALITY-ALS Phase III trial included 744 participants and also failed to demonstrate significant improvements in SVC or muscle strength compared to placebo. Notably, tolerability issues were highlighted as a critical factor affecting the study's outcomes .

Spinal Muscular Atrophy (SMA)

In preclinical studies using mouse models of SMA, this compound demonstrated significant improvements in muscle force and fatigue resistance. For instance:

- In adult-onset SMA mice, this compound-treated subjects exhibited enhanced grip strength and prolonged hang time on a grid test compared to controls .

- In intermediate-severity SMA models, this compound increased submaximal muscle force during nerve stimulation .

Other Neuromuscular Disorders

This compound has shown promise in enhancing muscle function in various neuromuscular conditions characterized by reduced neuromuscular input. Studies indicate that it can amplify skeletal muscle response to nerve activation, potentially benefiting conditions like myasthenia gravis and Charcot-Marie-Tooth disease .

Summary of Clinical Findings

Case Study: BENEFIT-ALS Trial

The BENEFIT-ALS trial was pivotal in assessing this compound's potential for ALS patients. Despite not meeting its primary efficacy endpoint, secondary analyses indicated that patients receiving this compound experienced a slower decline in SVC, suggesting that while the drug may not halt disease progression, it could improve respiratory function—a critical aspect of patient care.

Case Study: Preclinical SMA Models

In studies involving SMA mouse models, this compound's ability to enhance muscle force and resistance to fatigue was notable. These findings support its potential as a treatment option for SMA, indicating that further clinical exploration is warranted.

Mecanismo De Acción

Tirasemtiv ejerce sus efectos activando selectivamente el complejo de troponina del músculo esquelético rápido. Sensibiliza el sarcómero al calcio al ralentizar la liberación de calcio del complejo de troponina reguladora. Esto da como resultado un aumento de la producción de fuerza, especialmente a frecuencias de estimulación neuronal bajas o medias . Los objetivos moleculares incluyen el complejo de troponina del músculo esquelético rápido, y las vías involucradas están relacionadas con la señalización del calcio y la contracción muscular .

Análisis Bioquímico

Biochemical Properties

Tirasemtiv selectively sensitizes fast skeletal muscle troponin to calcium (Ca 2+), and slows the rate of Ca 2+ release from the regulatory troponin complex of fast skeletal muscle . It binds in a hydrophobic pocket between the regulatory domain of troponin C and the switch region of troponin I .

Cellular Effects

This compound amplifies the response of muscle to neuromuscular input, producing greater force when nerve input is reduced . This mechanism of action could potentially improve muscle function in diseases characterized by diminished neuromuscular output .

Molecular Mechanism

The molecular mechanism of this compound involves binding to a fast skeletal troponin C-troponin I chimera . This binding stabilizes the troponin C-troponin I interface, increases the affinity of troponin C for the switch region of fast skeletal troponin I, and drives the equilibrium toward the active state .

Dosage Effects in Animal Models

In a female transgenic mouse model (B6SJL-SOD1 G93A) of ALS with functional deficits, a single dose of this compound significantly increased submaximal isometric force, forelimb grip strength, grid hang time, and rotarod performance . Additionally, diaphragm force and tidal volume were significantly higher in this compound-treated mice .

Métodos De Preparación

La síntesis de Tirasemtiv implica varios pasos, comenzando con la preparación de intermedios clave. Uno de los intermedios clave es la 6-bromo-imidazo[4,5-b]pirazin-2-ona. El procedimiento general implica la reacción de 3,5-dibromopirazin-2-amina con una amina primaria en un vial de reacción de microondas . Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y generalmente se llevan a cabo bajo una atmósfera de nitrógeno para evitar reacciones sensibles a la humedad y al aire .

Análisis De Reacciones Químicas

Tirasemtiv experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: También puede experimentar reacciones de reducción para producir formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Tirasemtiv se compara con otros activadores de la troponina del músculo esquelético rápido, como Reldesemtiv. Reldesemtiv es un compuesto de segunda generación que ha mostrado una potencia de activación muscular mejorada y una mejor tolerabilidad en comparación con this compound . Ambos compuestos comparten un mecanismo de acción similar, pero difieren en sus perfiles farmacocinéticos y eficacia clínica .

Compuestos Similares

Reldesemtiv: Un activador de la troponina del músculo esquelético rápido de segunda generación con mayor potencia y tolerabilidad.

La singularidad de this compound radica en su capacidad para activar selectivamente el complejo de troponina del músculo esquelético rápido, lo que lo convierte en un agente terapéutico prometedor para enfermedades neuromusculares.

Actividad Biológica

Tirasemtiv (formerly known as CK-2017357) is a fast skeletal muscle troponin activator developed by Cytokinetics, Inc. It acts by increasing the sensitivity of the troponin complex to calcium, which enhances muscle contraction in response to neuronal input. This mechanism positions this compound as a potential therapeutic agent for conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and other neuromuscular disorders.

This compound selectively activates the fast skeletal muscle troponin complex, leading to several physiological effects:

- Increased Calcium Sensitivity : this compound amplifies the response of muscle fibers to calcium ions, shifting the force-calcium relationship leftward, which results in increased muscle force at submaximal activation levels .

- Enhanced Muscle Performance : In preclinical studies, this compound has been shown to improve muscle strength and reduce fatigue in various animal models, including those with neuromuscular diseases .

| Mechanism | Description |

|---|---|

| Calcium Sensitivity | Increases affinity of troponin for calcium |

| Muscle Force Amplification | Enhances force production at submaximal stimulation rates |

| Fatigue Resistance | Delays onset of muscle fatigue during exertion |

Preclinical Studies

- Animal Models :

- In B6SJL-SOD1G93A mice (a model for ALS), this compound significantly increased forelimb grip strength by 38% compared to vehicle controls at a 25% grip strength deficit milestone .

- In a nemaline myopathy mouse model, this compound improved muscle performance both in vivo and in vitro, enhancing force response to submaximal stimulation frequencies and reducing the energetic cost of force generation .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety in humans:

-

BENEFIT-ALS Trial :

- A Phase IIb trial involving 711 patients with ALS aimed to assess the drug's impact on muscle strength and function.

- Results indicated that while this compound was generally safe, it did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS) .

- VITALITY-ALS Trial :

Table 2: Summary of Clinical Trial Outcomes

| Trial Name | Phase | Participants | Primary Endpoint | Outcome |

|---|---|---|---|---|

| BENEFIT-ALS | IIb | 711 | ALSFRS change | No significant difference from placebo |

| VITALITY-ALS | III | Not specified | Slow Vital Capacity | Mixed results; not statistically significant |

Case Studies

Several case studies have highlighted individual responses to this compound treatment:

Propiedades

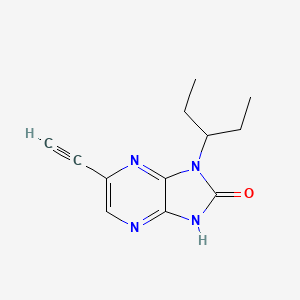

IUPAC Name |

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQGZEAXODVTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143379 | |

| Record name | Tirasemtiv | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005491-05-3 | |

| Record name | Tirasemtiv [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirasemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirasemtiv | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRASEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.